4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 134676-67-8
VCID: VC21246691
InChI: InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)
SMILES: CC(C)(C)OC(=O)N1CCSC(C1)C(=O)O
Molecular Formula: C10H17NO4S
Molecular Weight: 247.31 g/mol

4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid

CAS No.: 134676-67-8

Cat. No.: VC21246691

Molecular Formula: C10H17NO4S

Molecular Weight: 247.31 g/mol

* For research use only. Not for human or veterinary use.

4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid - 134676-67-8

Specification

CAS No. 134676-67-8
Molecular Formula C10H17NO4S
Molecular Weight 247.31 g/mol
IUPAC Name 4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-2-carboxylic acid
Standard InChI InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)
Standard InChI Key VJGKMSGPYQNGGK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCSC(C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCSC(C1)C(=O)O

Introduction

Chemical Properties and Structure

4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid is identified by the CAS number 134676-67-8. The compound contains a six-membered thiomorpholine ring that includes a sulfur atom, with a carboxylic acid group at the 2-position and a BOC protecting group attached to the nitrogen atom. This unique structure contributes to its chemical versatility and utility in organic synthesis.

The physical and chemical properties of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid are summarized in the following table:

PropertyValue
IUPAC Name4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-2-carboxylic acid
Molecular FormulaC₁₀H₁₇NO₄S
Molecular Weight247.31 g/mol
CAS Number134676-67-8
InChIInChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)
InChI KeyVJGKMSGPYQNGGK-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)N1CCSC(C1)C(=O)O

The compound features multiple functional groups including a carboxylic acid, a carbamate (BOC group), and a thiomorpholine ring, which interact with various biological targets due to its unique spatial arrangement. The presence of these groups enables the compound to participate in a range of chemical reactions and biological interactions.

Structural Characteristics

The thiomorpholine ring in this compound exists predominantly in a chair conformation, similar to other six-membered heterocycles. The presence of the sulfur atom introduces distinct electronic properties compared to its oxygen-containing counterpart, morpholine. The BOC group attached to the nitrogen atom serves as a protecting group, preventing unwanted reactions at this position during synthetic procedures.

The carboxylic acid group at the 2-position provides an additional reactive site for further functionalization, making this compound particularly valuable in the synthesis of more complex molecules. This combination of functional groups creates a versatile chemical scaffold with applications in diverse areas of chemistry and pharmacology.

Preparation Methods

The synthesis of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid involves several strategic approaches, each with specific advantages depending on the desired scale and application. Understanding these methods is crucial for researchers seeking to utilize this compound in their work.

Synthetic Routes and Reaction Conditions

The primary synthetic route for 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid typically involves the reaction of thiomorpholine with tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the BOC group. The reaction proceeds through nucleophilic attack of the thiomorpholine nitrogen on the carbonyl carbon of BOC-Cl, followed by elimination of chloride.

A more detailed synthesis pathway may include:

  • Protection of the thiomorpholine nitrogen with BOC-Cl in dichloromethane with catalytic 4-dimethylaminopyridine (DMAP)

  • Purification via flash chromatography

  • Introduction of the carboxylic acid group at the 2-position using a carboxylation agent such as carbon dioxide under basic conditions

  • Achieving enantiomeric purity through chiral HPLC or recrystallization from ethanol/water mixtures

This methodical approach ensures high yield and purity of the final product, which is essential for its application in pharmaceutical research and development.

Industrial Production Methods

For industrial-scale production, the synthesis of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid employs optimized parameters to enhance yield and purity while minimizing production costs. Industrial methods often utilize:

  • Automated reactors with precise temperature and pressure control

  • Continuous flow systems for improved efficiency and scalability

  • Optimized reaction conditions based on kinetic studies

  • Enhanced purification techniques to meet industrial purity standards

These industrial methods typically follow similar reaction pathways as laboratory-scale syntheses but with modifications to accommodate larger volumes and meet commercial requirements for purity and consistency.

Chemical Reactions Analysis

The varied functional groups present in 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid enable it to participate in numerous chemical transformations, making it a valuable intermediate in organic synthesis.

Types of Reactions

4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid undergoes several important types of reactions:

  • Oxidation reactions: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones, which alters the electronic properties and reactivity of the molecule.

  • Reduction reactions: The carbonyl groups present in the molecule, particularly in the carboxylic acid function, can be reduced to form alcohols using appropriate reducing agents.

  • Substitution reactions: The BOC group serves as a protecting group that can be selectively removed under acidic conditions to yield the free amine, allowing for further functionalization at the nitrogen position.

  • Coupling reactions: The carboxylic acid group can participate in coupling reactions with amines to form amide bonds, which is particularly useful in peptide synthesis and medicinal chemistry applications.

These diverse reaction pathways contribute to the compound's utility as a building block in complex molecule synthesis.

Common Reagents and Conditions

Various reagents and conditions are employed for the chemical transformations of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid:

  • For oxidation reactions: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA), which selectively oxidize the sulfur atom to form sulfoxides or sulfones depending on the stoichiometry and reaction conditions.

  • For reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used to reduce the carbonyl groups to alcohols.

  • For BOC deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the BOC group, revealing the free amine for subsequent reactions.

  • For coupling reactions: Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) facilitate the formation of amide bonds with amine-containing compounds.

The selection of specific reagents and conditions depends on the desired transformation and the presence of other functional groups that might be sensitive to certain reaction conditions.

Major Products Formed

The reactions of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid lead to various valuable products:

  • Oxidation products: Sulfoxides and sulfones derived from the oxidation of the thiomorpholine sulfur atom exhibit altered electronic properties that can influence binding to biological targets.

  • Reduction products: Alcohols resulting from the reduction of the carboxylic acid group provide additional functionality for further transformations.

  • Deprotection products: Removal of the BOC group yields the free amine form of thiomorpholine-2-carboxylic acid, which can participate in various reactions including acylation, alkylation, and coupling reactions.

  • Coupling products: Amides formed through the reaction of the carboxylic acid group with amines can serve as peptide mimetics or building blocks for more complex structures.

These diverse products highlight the versatility of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid as a synthetic intermediate in organic and medicinal chemistry.

Scientific Research Applications

4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid has found numerous applications in scientific research due to its versatile structure and reactivity profile.

Organic Synthesis

In organic synthesis, this compound serves as a crucial building block for creating complex molecules. The BOC protecting group allows for selective protection of the amine functionality, facilitating multi-step synthetic pathways in organic chemistry. Researchers utilize this compound to:

  • Develop novel heterocyclic compounds with potential biological activity

  • Create peptide mimetics that incorporate the thiomorpholine scaffold

  • Synthesize sulfur-containing analogs of bioactive compounds

  • Explore structure-activity relationships in medicinal chemistry

The presence of multiple functional groups makes this compound particularly valuable in divergent synthesis strategies, where a common intermediate is transformed into diverse final products.

Medicinal Chemistry

In medicinal chemistry, 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid and its derivatives have been investigated for various potential therapeutic applications:

  • Prodrug applications: The BOC group can be selectively removed under acidic conditions, releasing the free amine that can interact with biological targets. This property is particularly useful in prodrug design, where the inactive protected form is converted to the active deprotected form under specific physiological conditions.

  • Therapeutic targeting: Research indicates that derivatives of this compound may inhibit specific kinases associated with neurodegenerative diseases, such as LRRK2, which is linked to Parkinson's disease.

  • Structural optimization: The thiomorpholine scaffold provides a unique three-dimensional arrangement that can be optimized to enhance binding to specific biological targets.

These applications highlight the compound's relevance in drug discovery and development processes.

Biological Studies

In biological research, 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid is employed to study enzyme mechanisms and protein-ligand interactions. Its structural properties facilitate binding and reactivity with various biological targets. Specific applications include:

  • Probing the binding pockets of enzymes that accommodate sulfur-containing ligands

  • Investigating the role of sulfur in biological recognition processes

  • Developing chemical probes for studying cellular pathways

  • Creating affinity labels for protein isolation and characterization

These studies contribute to our understanding of fundamental biological processes and may lead to new therapeutic approaches.

Biological Activity

The biological activity of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid has been a subject of investigation in various research contexts, revealing potential therapeutic applications.

Antimicrobial Properties

Preliminary studies suggest that 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid and related compounds may exhibit antimicrobial activity against certain bacterial strains. Research indicates that:

  • Thiomorpholine derivatives have shown inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus

  • Some compounds in this class demonstrate activity against Gram-negative bacteria such as Escherichia coli

  • The mechanism of antimicrobial action may involve disruption of bacterial cell membrane integrity or inhibition of essential bacterial enzymes

These findings suggest potential applications in developing new antimicrobial agents to address the growing concern of antibiotic resistance.

Anti-inflammatory Effects

Research has shown that certain thiomorpholine derivatives can modulate inflammatory pathways, potentially reducing inflammation in various models. Studies indicate that:

  • These compounds may inhibit pro-inflammatory cytokine production in macrophages

  • Some derivatives show inhibitory effects on inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX)

  • The anti-inflammatory properties may be linked to the compound's ability to modulate cellular signaling pathways involved in inflammation

These anti-inflammatory effects suggest potential therapeutic applications in inflammatory disorders, although further research is needed to fully characterize the specific mechanisms and efficacy.

Antioxidant Properties

The presence of the sulfur atom in the thiomorpholine ring contributes to potential antioxidant properties of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid and related compounds. Studies have suggested that:

  • Compounds containing thiol groups display higher antioxidant capacities than their non-thiol counterparts

  • These compounds may scavenge free radicals and protect cells from oxidative stress

  • The antioxidant mechanism likely involves the sulfur atom's ability to donate electrons to reactive oxygen species

This antioxidant potential could be relevant in developing therapeutic strategies for conditions associated with oxidative stress, such as neurodegenerative diseases and aging-related disorders.

Stability Studies

Understanding the stability of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid under various conditions is essential for its handling, storage, and application in different contexts.

pH Stability

The stability of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid varies significantly with pH, particularly due to the presence of the BOC protecting group. Key observations include:

  • Under acidic conditions (pH < 3), the BOC group is labile and can be cleaved, leading to deprotection of the amine

  • Neutral to slightly alkaline conditions (pH 7-9) generally provide optimal stability for the intact molecule

  • Strongly alkaline conditions may lead to hydrolysis of the carboxylic acid group, forming the corresponding carboxylate salt

These pH-dependent stability properties are important considerations in formulation development and storage conditions.

Thermal Stability

Temperature effects on the stability of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid have been studied through accelerated stability testing. Results indicate:

  • The compound remains relatively stable at room temperature (25°C) under appropriate storage conditions

  • Elevated temperatures (40°C and above) may accelerate degradation, particularly in the presence of moisture

  • Long-term storage is typically recommended at lower temperatures (2-8°C) to maintain chemical integrity

Understanding these thermal stability characteristics is crucial for establishing appropriate storage conditions and shelf-life expectations.

Solution Stability

The stability of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid in various solvents is an important consideration for synthetic applications. Studies have shown:

  • The compound exhibits good stability in aprotic solvents such as dichloromethane and dimethyl sulfoxide

  • Protic solvents, particularly those that are acidic, may accelerate hydrolysis of the BOC group

  • Aqueous solutions with controlled pH can maintain stability for defined periods, which is relevant for biological assays

These solvent-dependent stability properties guide the selection of appropriate reaction and storage conditions in research and development settings.

Computational Modeling and Predictions

Computational methods provide valuable insights into the properties and reactivity of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid, aiding in the rational design of synthetic routes and applications.

Density Functional Theory Studies

Density Functional Theory (DFT) calculations have been employed to understand the electronic structure and reactivity of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid. These studies reveal:

  • Calculation of activation energies for BOC deprotection under acidic conditions

  • Prediction of nucleophilic attack pathways at the carboxyl group

  • Analysis of conformational preferences of the thiomorpholine ring

  • Electron density distributions that explain observed reactivity patterns

These computational insights complement experimental findings and guide the development of selective reaction conditions.

Molecular Docking Simulations

Molecular docking simulations provide predictions about how 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid and its derivatives might interact with biological targets. Key applications include:

  • Simulating interactions with enzymes that have active-site cysteine residues

  • Prioritizing derivatives for synthesis based on predicted binding affinities

  • Understanding the three-dimensional requirements for biological activity

  • Identifying potential off-target interactions

Software tools like AutoDock Vina have been used to model binding affinities and interaction modes, informing structure-based design efforts.

QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models have been developed to correlate the structural features of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid derivatives with their biological activities. These models:

  • Identify key structural elements that contribute to specific biological activities

  • Predict activities of novel derivatives before synthesis

  • Guide optimization efforts by suggesting beneficial structural modifications

  • Reduce the number of compounds that need to be synthesized and tested

The integration of computational modeling with experimental validation creates a powerful approach for the rational design of new derivatives with enhanced properties.

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